5-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]furan-2-carboxamide
Overview
Description
5-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a fluorophenyl group, and a triazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 5-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology
Its triazole moiety is known to interact with various biological targets, making it a valuable tool for biochemical research .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. The presence of the fluorophenyl and triazole groups suggests that it may exhibit pharmacological activities such as anti-inflammatory, antifungal, or anticancer effects .
Industry
Industrially, this compound is used in the development of advanced materials and chemical sensors. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The triazole moiety can bind to enzyme active sites, inhibiting their activity. Additionally, the fluorophenyl group may enhance the compound’s binding affinity and selectivity towards certain proteins . The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 3-fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl sulfide
Uniqueness
Compared to similar compounds, 5-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]furan-2-carboxamide stands out due to its unique combination of a furan ring, fluorophenyl group, and triazole moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-25-12-22-24-19(25)14-3-2-4-16(11-14)23-20(26)18-10-9-17(27-18)13-5-7-15(21)8-6-13/h2-12H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKNFZNSNJBYQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CC=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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